3,4-Dichlorophenetole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorophenetole: is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where two chlorine atoms and one ethoxy group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenetole can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound typically involve the chlorination of ethoxybenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorophenetole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3,4-Dichlorophenetole has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Dichlorophenetole exerts its effects involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then react further to form various substituted benzene derivatives .
Comparison with Similar Compounds
2,4-Dichloro-1-ethoxybenzene: Similar in structure but with different positions of chlorine atoms.
1,2-Dichlorobenzene: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
4-Ethoxybenzene: Lacks chlorine atoms, affecting its reactivity and applications.
Uniqueness: The presence of both chlorine atoms and an ethoxy group allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,2-dichloro-4-ethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQPWFQUTKAKMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607267 |
Source
|
Record name | 1,2-Dichloro-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17847-54-0 |
Source
|
Record name | 1,2-Dichloro-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.